2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-ethylsulfanylpyrazol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-2-30-20-18(31(26,27)14-6-4-3-5-7-14)19(21)24(23-20)11-17(25)22-13-8-9-15-16(10-13)29-12-28-15/h3-10H,2,11-12,21H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDUPHBEAPSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino, ethylthio, and phenylsulfonyl groups. The final step involves the acylation of the pyrazole derivative with N-1,3-benzodioxol-5-ylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-cancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins such as cyclins and CDKs.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .
Anti-Inflammatory Properties
The compound has shown promise as an anti-inflammatory agent.
- Research Findings : In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Clinical Relevance : A study involving rats with induced paw edema showed that treatment with this compound led to a decrease in edema size comparable to conventional anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated.
- Spectrum of Activity : Preliminary tests have revealed that it possesses activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to bacterial cell death .
Data Tables
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three analogs (Table 1) with overlapping features, such as sulfanyl-acetamide linkages and heterocyclic cores, but differing in substituents and ring systems.
Table 1: Structural and Functional Comparison
Key Observations
In contrast, triazole (Analogs 1–2) and thiadiazole (Analog 3) cores provide higher nitrogen content, which may enhance metabolic stability or metal coordination .
Comparatively, Analog 2’s sulfamoylphenyl group may increase aqueous solubility, while Analog 1’s benzyl moiety could enhance membrane permeability . The ethylsulfanyl group in the target compound may confer moderate lipophilicity, whereas Analog 3’s methyl-thiadiazole group prioritizes steric compactness .
Synthetic and Analytical Considerations :
Research Implications and Gaps
- Physicochemical Properties : The benzodioxol group’s electron-donating effects warrant further study on the target compound’s solubility and stability compared to analogs with electron-withdrawing groups (e.g., sulfamoyl).
- Computational Modeling : Molecular docking studies could elucidate how the ethylsulfanyl and benzenesulfonyl groups influence target binding compared to triazole-based analogs.
Biological Activity
The compound 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, an amine group, and a benzodioxole moiety, which contribute to its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazole derivatives. The compound has been tested against several strains of bacteria using both agar diffusion and broth microdilution methods. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic adjuvant .
Anticancer Activity
Research has demonstrated that pyrazole-containing compounds exhibit notable anticancer effects. In particular, the tested compound showed promising results in inhibiting the proliferation of human tumor cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The MTT assay indicated a considerable reduction in cell viability, highlighting its potential as an anticancer agent .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines was assessed in vitro, showing a reduction in TNF-alpha release in activated macrophages. This suggests its potential application in treating inflammatory diseases . Additionally, some derivatives have demonstrated analgesic effects comparable to standard pain relief medications .
Cytotoxicity and Selectivity
While evaluating the cytotoxicity of the compound, it was found to exhibit selective toxicity towards cancer cells over normal fibroblasts. This selectivity is crucial for developing therapeutics that minimize side effects associated with traditional chemotherapy .
Study 1: Antibacterial Evaluation
In a study published by PMC, several pyrazole derivatives were synthesized and tested for their antibacterial efficacy. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics against certain resistant bacterial strains .
Study 2: Anticancer Properties
Another study focused on the anticancer activity of pyrazole derivatives against various cancer cell lines. The results indicated that modifications in the chemical structure could enhance anticancer potency. The specific compound demonstrated significant inhibition against HepG2 cells with IC50 values indicating effective cytotoxicity .
Summary of Findings
| Activity | Effectiveness | Notes |
|---|---|---|
| Antibacterial | Significant against multiple strains | Effective as an antibiotic adjuvant |
| Anticancer | Inhibits growth of tumor cells | Selective toxicity towards cancer cells |
| Anti-inflammatory | Reduces TNF-alpha release | Potential for treating inflammatory conditions |
| Analgesic | Comparable to standard analgesics | Effective pain relief without severe side effects |
Q & A
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
The compound contains:
- A benzodioxole ring (electron-rich aromatic system, enhancing π-π stacking in biological targets) .
- Sulfonyl and sulfanyl groups (imparting polarity and influencing redox reactivity) .
- Acetamide linkage (critical for hydrogen bonding with enzymes or receptors) .
- Pyrazole core (provides rigidity and modulates electronic properties for interaction with hydrophobic pockets) . Methodological Insight: Prioritize NMR and IR spectroscopy to confirm functional group integrity post-synthesis .
Q. What is the standard synthetic route for this compound, and what reagents are essential?
Synthesis typically involves:
- Step 1 : Condensation of benzenesulfonyl chloride with a pyrazole precursor under basic conditions (e.g., NaH in THF) .
- Step 2 : Thioether formation using ethyl mercaptan and a coupling agent (e.g., DCC) .
- Step 3 : Amidation of the benzodioxol-5-ylamine intermediate with activated acetic acid derivatives . Optimization Tip: Monitor reaction progress via TLC with UV visualization and adjust solvent polarity (e.g., DMF vs. DCM) to improve yield .
Q. Which analytical techniques are most reliable for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming regiochemistry of substituents .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
- Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Temperature Control : Pyrazole ring formation requires precise heating (60–80°C) to avoid decomposition .
- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings in derivative synthesis .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF for solubility vs. THF for reactivity) .
- Process Monitoring : Implement in-line FTIR to track intermediate formation in flow reactors .
Q. How should researchers address contradictions in reported biological activity data?
- Structural Validation : Re-examine stereochemistry (e.g., via X-ray crystallography) to rule out isomer-driven discrepancies .
- Assay Standardization : Use ATPase/GTPase activity assays under controlled pH (7.4) and ionic strength to minimize variability .
- Cross-Compound Comparison : Benchmark against analogs (e.g., triazole or indole derivatives) to identify structure-activity trends .
Q. What computational methods are suitable for predicting reaction pathways and derivatives?
- Quantum Chemical Modeling : Use Gaussian or ORCA for transition-state analysis of sulfonyl group reactions .
- Machine Learning : Train models on PubChem datasets to predict solvent effects or byproduct formation .
- Molecular Docking : AutoDock Vina to simulate interactions with COX-2 or CYP450 enzymes for target validation .
Q. What strategies are effective for studying enzyme inhibition mechanisms?
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes .
- Mutagenesis Studies : Identify key residues (e.g., Ser530 in COX-2) via site-directed mutagenesis and activity assays .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- pH Stability : Conduct accelerated degradation studies (pH 3–9, 37°C) with HPLC monitoring .
- Light Sensitivity : Store in amber vials; assess photodegradation via UV-Vis spectroscopy .
- Thermal Analysis : Use DSC to determine melting points and identify polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
